

Comparative Potency Analysis of SJ000291942 and Related BMP Signaling Activators

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Compound of Interest

Compound Name: SJ000291942

Cat. No.: B2752707

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A comprehensive guide for researchers on the relative potency and experimental evaluation of the ventromorphin class of small molecule BMP pathway activators, with a focus on **SJ000291942**.

This guide provides a detailed comparison of **SJ000291942** with other compounds of the same ventromorphin class, namely SJ000063181 and SJ000370178. These small molecules are activators of the canonical bone morphogenetic protein (BMP) signaling pathway, a critical pathway in embryonic development and tissue homeostasis.^[1] This comparison is based on quantitative experimental data from a high-throughput screen and subsequent validation assays. Detailed experimental protocols are provided to enable replication and further investigation.

Quantitative Potency Comparison

The relative potency of the ventromorphins was initially determined through a high-throughput, cell-based luciferase reporter assay using the BMP-responsive human cervical carcinoma cell line, C33A-2D2.^[1] The half-maximal effective concentration (EC₅₀) for each compound was determined from a 10-point, 3-fold serial dilution starting from a top concentration of 50 µM.^[1]

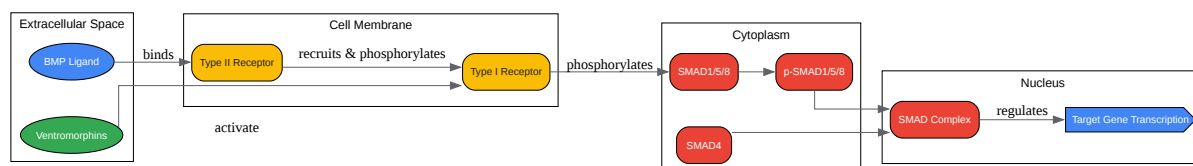
Compound ID	Trivial Name	EC50 (μM)
SJ000291942	Compound 1	0.28
SJ000063181	Compound 2	0.36
SJ000370178	Compound 3	0.45

Table 1: Comparative EC50 values of ventromorphins in a C33A-2D2 luciferase reporter assay. Data extracted from the supplementary information of Genthe JR, et al. ACS Chem Biol. 2017.

Qualitative assessments in subsequent biological assays further substantiated the potency differences observed in the initial screen. In a zebrafish embryo ventralization assay, **SJ000291942** (Compound 1) was observed to be the most potent, inducing the most severe ventralization phenotype at lower concentrations compared to the other two compounds.[1] Furthermore, in immunoblotting experiments designed to measure the phosphorylation of SMAD1/5/8, key downstream effectors of the canonical BMP pathway, **SJ000291942** demonstrated the most robust activation.[1]

Signaling Pathway and Experimental Workflow

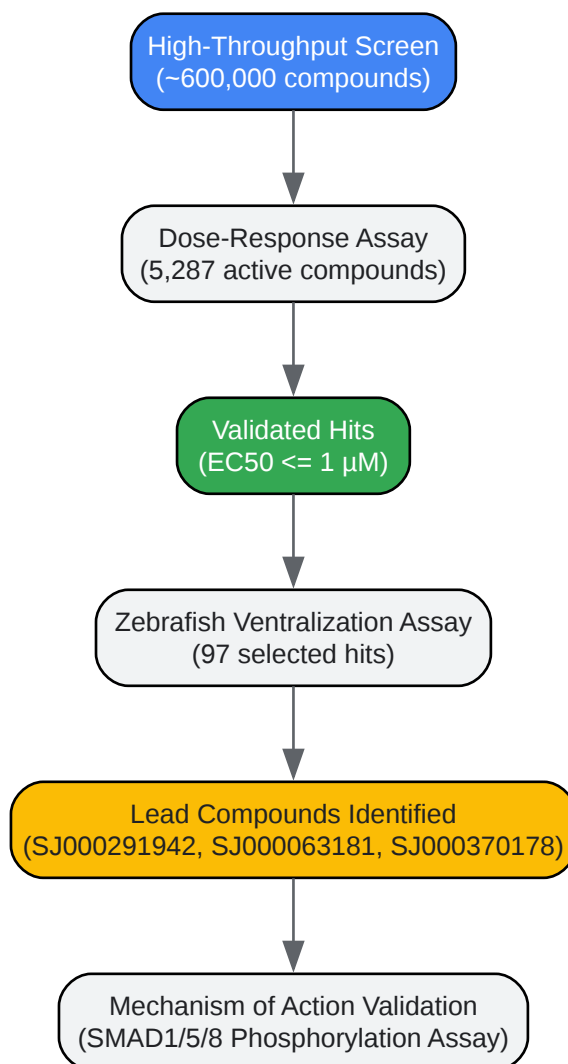
The ventromorphins activate the canonical BMP signaling pathway. The diagram below illustrates the key steps in this pathway, from receptor binding to target gene transcription.



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Canonical BMP signaling pathway activated by ventromorphins.

The experimental workflow to identify and validate the potency of these compounds involved a multi-step process, beginning with a large-scale screen and progressively narrowing down to specific biological assays.



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References

- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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